molecular formula C38H49NO4Si B582107 N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine CAS No. 1797132-48-9

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

Katalognummer: B582107
CAS-Nummer: 1797132-48-9
Molekulargewicht: 611.898
InChI-Schlüssel: XGMOSUNKDJMMOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is a synthetic compound with the molecular formula C38H49NO4Si and a molecular weight of 611.89 g/mol . This compound is a derivative of ractopamine, a beta-adrenergic agonist, and is used primarily in scientific research.

Wissenschaftliche Forschungsanwendungen

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is used in various scientific research applications, including:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers use it to investigate the biological effects of beta-adrenergic agonists.

    Medicine: It is studied for its potential therapeutic applications, particularly in the treatment of conditions related to beta-adrenergic receptors.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine primarily targets beta-adrenergic receptors . These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of cardiovascular, respiratory, and metabolic functions .

Mode of Action

The compound binds to beta-adrenergic receptors, mimicking the action of endogenous catecholamines like adrenaline and noradrenaline. This binding activates the receptors, leading to an increase in cyclic AMP (cAMP) levels through the activation of adenylate cyclase. The elevated cAMP levels result in various physiological responses, including increased heart rate, bronchodilation, and enhanced lipolysis .

Biochemical Pathways

Upon activation of beta-adrenergic receptors, the cAMP-dependent pathway is triggered. This pathway involves the activation of protein kinase A (PKA), which phosphorylates various target proteins, leading to changes in cellular activities. For instance, in adipose tissue, PKA activation enhances lipolysis by phosphorylating hormone-sensitive lipase, thereby increasing the breakdown of triglycerides into free fatty acids and glycerol .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed widely across tissues due to its lipophilic nature. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys. The tert-butyldimethylsilyl group may enhance the compound’s stability and bioavailability by protecting it from premature degradation .

Result of Action

At the molecular level, the activation of beta-adrenergic receptors by the compound leads to increased cAMP levels and subsequent activation of PKA. This results in various cellular effects, such as enhanced lipolysis in adipose tissue, increased glycogenolysis in the liver, and improved cardiac output. These effects collectively contribute to the compound’s overall pharmacological profile, which includes bronchodilation, increased metabolic rate, and improved cardiovascular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels can affect the compound’s ionization state, altering its absorption and bioavailability. High temperatures may increase the rate of degradation, reducing its efficacy. Additionally, the presence of other drugs or compounds can lead to interactions that may either enhance or inhibit its action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the use of specialized equipment to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: In these reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ractopamine: The parent compound, which is also a beta-adrenergic agonist.

    Clenbuterol: Another beta-adrenergic agonist with similar biological effects.

    Salbutamol: A beta-adrenergic agonist used primarily in the treatment of asthma.

Uniqueness

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other beta-adrenergic agonists .

Eigenschaften

IUPAC Name

4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H49NO4Si/c1-29(12-13-30-14-20-34(40)21-15-30)39(26-31-16-24-36(25-17-31)42-28-32-10-8-7-9-11-32)27-37(33-18-22-35(41)23-19-33)43-44(5,6)38(2,3)4/h7-11,14-25,29,37,40-41H,12-13,26-28H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMOSUNKDJMMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.